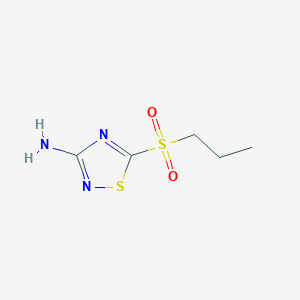![molecular formula C12H20O3 B14179504 [1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate CAS No. 850715-51-4](/img/structure/B14179504.png)
[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate is an organic compound with the molecular formula C12H20O3. This compound is characterized by a cyclohexane ring substituted with a hydroxymethyl group and a methacrylate ester group. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate typically involves the esterification of [1-(Hydroxymethyl)cyclohexyl]methanol with methacrylic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of efficient separation techniques such as distillation and crystallization ensures high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methacrylate ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: [1-(Carboxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate.
Reduction: [1-(Hydroxymethyl)cyclohexyl]methanol.
Substitution: Various substituted methacrylate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the formation of polymers with specific mechanical and thermal properties.
Biology
In biological research, this compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have been studied for their potential use as antimicrobial and anticancer agents.
Medicine
In medicine, this compound derivatives are investigated for their potential use in drug delivery systems. The ester group can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its ability to undergo polymerization makes it a valuable component in the formulation of high-performance materials.
Wirkmechanismus
The mechanism of action of [1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. The methacrylate ester group undergoes free radical polymerization in the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile. The resulting polymers exhibit enhanced mechanical strength and thermal stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1-(Hydroxymethyl)cyclohexyl]methyl acrylate: Similar structure but with an acrylate ester group instead of a methacrylate ester group.
Cyclohexyl methacrylate: Lacks the hydroxymethyl group, resulting in different reactivity and properties.
[1-(Hydroxymethyl)cyclohexyl]methyl acetate: Contains an acetate ester group, leading to different chemical behavior.
Uniqueness
[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate is unique due to the presence of both a hydroxymethyl group and a methacrylate ester group. This combination allows for versatile chemical reactivity and the formation of polymers with specific properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
850715-51-4 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
[1-(hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H20O3/c1-10(2)11(14)15-9-12(8-13)6-4-3-5-7-12/h13H,1,3-9H2,2H3 |
InChI-Schlüssel |
AFSQFGXTYWXFPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC1(CCCCC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


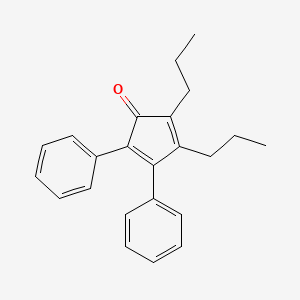
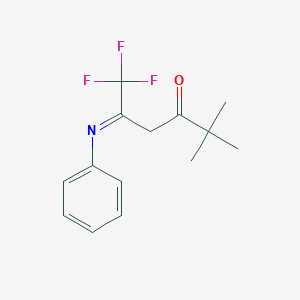
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid](/img/structure/B14179439.png)
![Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate](/img/structure/B14179440.png)

![3-{[(1Z)-4-(4-hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenol](/img/structure/B14179453.png)
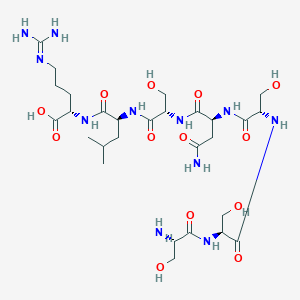
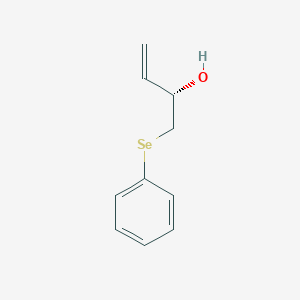
![1,5-Diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14179475.png)
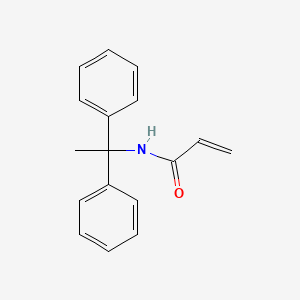
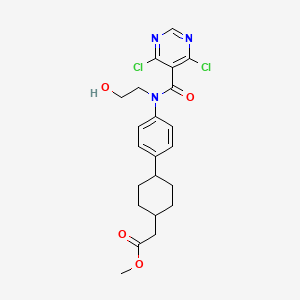
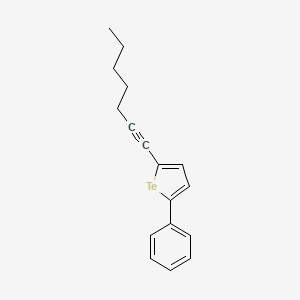
![(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14179496.png)
